2-(2-Methylpropyl)benzaldehyde
CAS No.: 1268267-77-1
Cat. No.: VC8226603
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1268267-77-1 |
|---|---|
| Molecular Formula | C11H14O |
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | 2-(2-methylpropyl)benzaldehyde |
| Standard InChI | InChI=1S/C11H14O/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,8-9H,7H2,1-2H3 |
| Standard InChI Key | PESCNKPSEKLCQO-UHFFFAOYSA-N |
| SMILES | CC(C)CC1=CC=CC=C1C=O |
| Canonical SMILES | CC(C)CC1=CC=CC=C1C=O |
Introduction
2-(2-Methylpropyl)benzaldehyde is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . It is a derivative of benzaldehyde, where a 2-methylpropyl group is attached to the benzene ring. This compound is of interest in various chemical and biological applications due to its unique structure and properties.
Hazards and Safety
2-(2-Methylpropyl)benzaldehyde poses several hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H335: May cause respiratory irritation.
-
H410: Very toxic to aquatic life with long-lasting effects .
Synthesis Methods
The synthesis of 2-(2-Methylpropyl)benzaldehyde typically involves Friedel-Crafts alkylation followed by oxidation steps to introduce the aldehyde group. This process requires strong acids like AlCl₃ as catalysts.
Applications
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number | Notable Properties |
|---|---|---|---|---|
| 2-(2-Methylpropyl)benzaldehyde | C11H14O | 162.23 g/mol | 1268267-77-1 | Aldehyde group, 2-methylpropyl side chain |
| 4-Methyl-2-(2-methylpropyl)benzaldehyde | C12H16O | 176.25 g/mol | - | Additional methyl group on the benzene ring |
| 4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde | C23H28O3 | 352.5 g/mol | 137600-70-5 | Complex aromatic structure, potential biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume